molecular formula C17H14N2O3S2 B2612041 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 942002-55-3

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2612041
CAS No.: 942002-55-3
M. Wt: 358.43
InChI Key: LAZYDULYQHTEMH-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methylthio (-SMe) group at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety linked via an amide bond. The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and ability to interact with diverse biological targets .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-13-7-4-8-14-15(13)18-17(24-14)19-16(20)12-9-21-10-5-2-3-6-11(10)22-12/h2-8,12H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZYDULYQHTEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of 2-amino benzothiazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-4-(methylthio)benzothiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated benzothiazole derivatives

Scientific Research Applications

Target of Action

As a thiazole derivative, this compound interacts with various biological targets, influencing several biochemical pathways.

Biological Activities

Research indicates that it exhibits multiple biological activities:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Diuretic
  • Anticonvulsant
  • Neuroprotective
  • Antitumor

Chemistry

In synthetic chemistry, N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways.

Biology

The compound is investigated for its potential as:

  • Antimicrobial Agent : Studies have demonstrated its effectiveness against various pathogens.
  • Antifungal Agent : Exhibits activity against fungal strains.
  • Antiviral Agent : Shows promise in inhibiting viral replication.

Medicine

In medical research, it is explored for:

  • Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in preclinical models.
  • Anticancer Properties : Significant cytotoxic effects on cancer cell lines have been reported.

Case Study: Anticancer Activity

An MTT assay was performed on several cancer cell lines to evaluate the cytotoxic effects of the compound:

Cell LineIC50 (µM)Selectivity
C610High
A54915Moderate
MCF-712High
HT-2918Moderate

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a chemical reaction accelerator. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or interact with DNA topoisomerases to exhibit anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (Entry 16, ) Structural Differences: Replaces the methylthio group with a 4-methoxyphenyl substituent on the thiazole ring. Synthesis: Prepared via amide coupling, similar to the target compound, but with distinct aromatic substitution patterns.

Application: Supplier data suggest use in kinase inhibition studies, though specific activity data are unavailable .

Analogues with Heterocyclic Cores

1,3,4-Oxadiazole Derivatives (Compounds 18–21, )

  • Core Structure : 1,3,4-Oxadiazole replaces benzothiazole.
  • Substituents : Varied groups (e.g., trifluoromethyl, bromo) at position 3 of the benzamide.
  • Activity : These compounds were optimized for Ca²⁺/calmodulin inhibition, with trifluoromethyl (Compound 19) showing enhanced potency due to electron-withdrawing effects .

Triazole-Thione Derivatives (Compounds 7–9, )

  • Core Structure : 1,2,4-Triazole-thione with sulfonylphenyl and difluorophenyl groups.
  • Tautomerism : Exists in thione form, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR. The rigid triazole core contrasts with the benzothiazole’s planar structure, affecting binding modes .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Benzothiazole 4-(Methylthio), benzodioxine carboxamide N/A (Theoretical kinase/antitumor focus) -
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-... Benzothiazole 4-Methoxyphenyl Improved solubility vs. -SMe group
Compound 19 (1,3,4-Oxadiazole) Oxadiazole 3-Trifluoromethyl Ca²⁺/calmodulin inhibition
N-(4-Chlorophenethyl)-...dioxine-6-carboxamide Benzodioxine carboxamide 4-Chlorophenethyl β1i:25%, β5i:36% inhibition
Triazole-Thione (Compound 7) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Tautomerism confirmed via IR/NMR

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and neuroprotective effects. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 methylthio benzo d thiazol 2 yl 2 3 dihydrobenzo b 1 4 dioxine 2 carboxamide\text{N 4 methylthio benzo d thiazol 2 yl 2 3 dihydrobenzo b 1 4 dioxine 2 carboxamide}

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiazole Unit : The initial step includes the reaction of 4-methylthioaniline with carbon disulfide and subsequent cyclization to form the benzothiazole ring.
  • Dihydrobenzo[dioxine Formation : The benzothiazole is then reacted with appropriate aldehydes and diols to construct the dioxine structure.
  • Carboxamide Formation : Finally, the introduction of the carboxamide group is achieved through acylation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, an MTT assay was performed on various cancer cell lines including C6 (rat glioma), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. The results indicated a promising cytotoxic effect against these cell lines while showing selectivity over normal NIH3T3 fibroblast cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Selectivity
C610High
A54915Moderate
MCF-712High
HT-2918Moderate

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential as a neuroprotective agent. A study involving a rat model of Parkinson's disease demonstrated that treatment with related compounds led to improved motor functions and increased levels of dopamine in the brain. The compounds were found to selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .

Table 2: Neuroprotective Activity Data

CompoundnNOS Inhibition (%)Dopamine Levels (pg/mL)
Compound 1866.73150
Control28.7090

Case Studies

  • Study on Anticancer Activity : A recent investigation synthesized several derivatives of benzothiazole and evaluated their efficacy against various cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity .
  • Neuroprotective Study : In a model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with this compound resulted in marked improvements in both motor and non-motor symptoms compared to untreated controls .

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